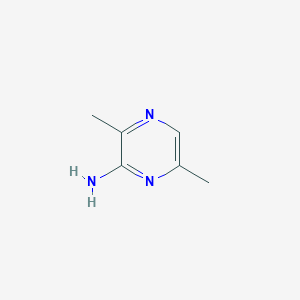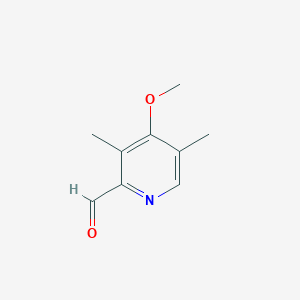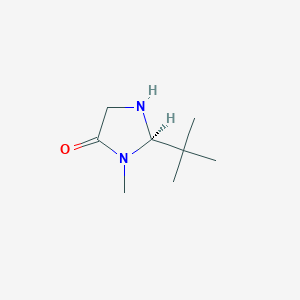
3,6-二甲基吡嗪-2-胺
概述
描述
3,6-Dimethylpyrazin-2-amine is a compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol and is typically in solid form .
Molecular Structure Analysis
The IUPAC name for 3,6-Dimethylpyrazin-2-amine is 3,6-dimethylpyrazin-2-amine . The InChI representation is InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9) . The compound has a topological polar surface area of 51.8 Ų .Physical And Chemical Properties Analysis
3,6-Dimethylpyrazin-2-amine has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass is 123.079647300 g/mol . The compound has a complexity of 94.3 .科学研究应用
前生物化学和生命起源
从简单的前生物底物如甘油醛和丙氨酰胺(或氨)合成与3,6-二甲基吡嗪-2-胺相关的3,5(6)-二甲基吡嗪-2-酮,揭示了在RNA之前出现原始复制分子的可能途径。这个过程发生在温和的水性条件下,突显了糖驱动的化学反应在前生物化学和生命起源中的潜在作用,为早期生物聚合物形成所需的可聚合单体的合成提供了见解(Weber, 2008)。
四氮唑和吡唑桥联双锌阴离子的合成
研究合成对称和非对称地由N-亲核试剂3,6-二取代的1,2,4,5-四氮唑,包括3,6-二甲基吡嗪-2-胺衍生物,探索它们在创造具有不同化学性质的新化合物中的潜力。这些研究展示了3,6-二甲基吡嗪-2-胺在亲核取代反应中的多功能性,有助于开发在化学和材料科学各个领域中具有潜在应用的新化学实体(Rusinov et al., 2006)。
配位化学和配体合成
从涉及3,5-二甲基吡唑的反应中衍生出的1,6-双(3,5-二甲基吡唑-1-基)-2,5-二甲基-2,5-二氮杂己烷配体,展示了3,6-二甲基吡嗪-2-胺衍生物在形成具有独特结构的复杂化合物中的作用,如双(吡唑基)桥联四卤化二锌(II)阴离子。这些化合物有助于理解配位化学,并设计具有特定磁性、催化或光学性质的材料(Driessen, Paap, & Reedijk, 2010)。
高能材料研究
从3,5-二甲基-4-氨基吡唑合成的1,4-二氨基-3,6-二硝基吡唑并非常重要。这突显了3,6-二甲基吡嗪-2-胺衍生物在该领域的重要性。这些材料以其热稳定性和性能为特征,对于推动高能材料的发展以及在从军火到太空探索等领域中的应用具有重要意义(Li et al., 2012)。
催化和有机合成
3,6-二甲基吡嗪-2-胺衍生物在催化过程中的应用,例如由手性Lewis酸和不对称胺催化的亲核加成反应,展示了这些化合物在促进高选择性和高效率化学转化中的实用性。这项研究有助于有机合成新方法的发展,实现具有特定手性构型和性质的化合物的制备(Itoh & Kanemasa, 2002)。
安全和危害
属性
IUPAC Name |
3,6-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZYHVUIWRRMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532788 | |
| Record name | 3,6-Dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyrazin-2-amine | |
CAS RN |
13134-38-8 | |
| Record name | 3,6-Dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13134-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)

![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)







![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)